molecular formula C10H15N3O2 B15056331 Ethyl 3-amino-2-(ethylamino)isonicotinate

Ethyl 3-amino-2-(ethylamino)isonicotinate

Cat. No.: B15056331
M. Wt: 209.24 g/mol
InChI Key: YZFIZMMDSGCMRH-UHFFFAOYSA-N
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Description

Ethyl 3-amino-2-(ethylamino)isonicotinate is a chemical compound with the molecular formula C10H15N3O2 It is a derivative of isonicotinic acid and features both amino and ethylamino functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-2-(ethylamino)isonicotinate typically involves the reaction of ethyl isonicotinate with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and may require the use of a catalyst to facilitate the process. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-2-(ethylamino)isonicotinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and ethylamino groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various substituted isonicotinates.

Scientific Research Applications

Ethyl 3-amino-2-(ethylamino)isonicotinate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-amino-2-(ethylamino)isonicotinate involves its interaction with specific molecular targets and pathways. The amino and ethylamino groups play a crucial role in its reactivity and binding to target molecules. The compound may exert its effects by inhibiting or activating certain enzymes, receptors, or signaling pathways, leading to the desired biological or chemical outcomes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl isonicotinate: Lacks the amino and ethylamino groups, making it less reactive in certain reactions.

    3-Aminoisonicotinic acid: Contains an amino group but lacks the ethylamino group, affecting its chemical properties and reactivity.

    2-Ethylaminoisonicotinic acid: Contains an ethylamino group but lacks the amino group, leading to different reactivity and applications.

Uniqueness

Ethyl 3-amino-2-(ethylamino)isonicotinate is unique due to the presence of both amino and ethylamino groups, which enhance its reactivity and versatility in various chemical reactions. This dual functionality makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H15N3O2

Molecular Weight

209.24 g/mol

IUPAC Name

ethyl 3-amino-2-(ethylamino)pyridine-4-carboxylate

InChI

InChI=1S/C10H15N3O2/c1-3-12-9-8(11)7(5-6-13-9)10(14)15-4-2/h5-6H,3-4,11H2,1-2H3,(H,12,13)

InChI Key

YZFIZMMDSGCMRH-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC=CC(=C1N)C(=O)OCC

Origin of Product

United States

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